molecular formula C16H15N3O2 B12689845 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol CAS No. 21314-35-2

2-(4-Morpholinyl)benzo(g)quinazolin-4-ol

Cat. No.: B12689845
CAS No.: 21314-35-2
M. Wt: 281.31 g/mol
InChI Key: VJOUQPNGNRNIDE-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)benzo(g)quinazolin-4-ol is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholine ring attached to the quinazoline core, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst . Another approach includes the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . These methods are efficient and environmentally benign, making them suitable for industrial production.

Chemical Reactions Analysis

2-(4-Morpholinyl)benzo(g)quinazolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted quinazolines .

Scientific Research Applications

2-(4-Morpholinyl)benzo(g)quinazolin-4-ol has been widely studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol involves the inhibition of specific enzymes and molecular pathways. For instance, it can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells . By selectively targeting EGFR, this compound can effectively reduce the growth of cancer cells while sparing healthy cells.

Comparison with Similar Compounds

Properties

CAS No.

21314-35-2

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-morpholin-4-yl-3H-benzo[g]quinazolin-4-one

InChI

InChI=1S/C16H15N3O2/c20-15-13-9-11-3-1-2-4-12(11)10-14(13)17-16(18-15)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,17,18,20)

InChI Key

VJOUQPNGNRNIDE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC4=CC=CC=C4C=C3C(=O)N2

Origin of Product

United States

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